molecular formula C20H23N3O B11029062 2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11029062
M. Wt: 321.4 g/mol
InChI Key: RFGQHQAVHGXAAB-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety attached to a dihydroquinazolinone core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a benzylpiperidine moiety and a dihydroquinazolinone core

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H23N3O/c24-19-8-4-7-18-17(19)14-21-20(22-18)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2

InChI Key

RFGQHQAVHGXAAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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